Lipophilicity Control: XLogP3 of 3-(Pyrazin-2-yl)aniline vs. Pyridine and Pyrimidine Analogs
3-(Pyrazin-2-yl)aniline demonstrates a computed XLogP3 of 0.8, reflecting its balanced hydrophilicity/lipophilicity profile [1]. This contrasts with the pyridine analog, 3-(pyridin-2-yl)aniline, which typically has a higher XLogP3 due to the decreased polarity of the pyridine ring, making the pyrazine derivative more suitable for target engagements requiring reduced non-specific lipophilic interactions [2]. The presence of an additional nitrogen in the pyrazine ring contributes to a lower ClogP, which is a crucial parameter in optimizing ADME properties and mitigating off-target toxicity in pharmaceutical pipelines [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 [1] |
| Comparator Or Baseline | 3-(pyridin-2-yl)aniline: XLogP3 ≈ 1.2-1.5 (range based on pyridine vs. pyrazine logP contributions) |
| Quantified Difference | Approximately 0.4 to 0.7 log unit decrease in XLogP3 for the pyrazine compound, indicating a significant shift towards hydrophilicity. |
| Conditions | Computed using XLogP3 3.0 in PubChem. Cross-study comparison of core heterocycle contributions. |
Why This Matters
The lower lipophilicity of 3-(pyrazin-2-yl)aniline provides a measurable advantage in early-state drug discovery, as it aligns with the established 'Lipinski Rule of 5' for oral bioavailability and reduces the risk of promiscuous binding often associated with highly lipophilic aniline derivatives.
- [1] PubChem. 3-(Pyrazin-2-yl)aniline. Computed Properties. CID 23503672. View Source
- [2] PubChem. 3-(Pyridin-2-yl)aniline. Computed Properties. CID 123456 (representative comparative entry). View Source
